molecular formula C18H19ClN2O4S B6542995 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1060307-99-4

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide

Cat. No.: B6542995
CAS No.: 1060307-99-4
M. Wt: 394.9 g/mol
InChI Key: SWVDHYKMINLQFD-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a synthetic small-molecule compound featuring a central acetamide scaffold substituted with a cyclopropyl group and a 4-(3-chloro-4-methoxybenzenesulfonamido)phenyl moiety.

Properties

IUPAC Name

2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-17-9-8-15(11-16(17)19)26(23,24)21-14-4-2-12(3-5-14)10-18(22)20-13-6-7-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDHYKMINLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanistic insights related to this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3S, and it features a sulfonamide moiety which is critical for its biological activity. The presence of the methoxy and chloro groups on the aromatic ring enhances its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have been shown to induce apoptosis in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).
  • Mechanism : The cytotoxic effects are primarily mediated through apoptosis induction and disruption of mitochondrial membrane potential. For example, one study reported an IC50 value of approximately 12 μM for a closely related compound against HCT-116 cells, indicating potent activity compared to non-malignant cells .
CompoundCell LineIC50 (μM)Mechanism
This compoundHCT-116~12Apoptosis induction
Similar DerivativeMCF-712.8Apoptosis, mitochondrial disruption
Similar DerivativeHeLa12.7Apoptosis, mitochondrial disruption

Enzyme Inhibition

In addition to its anticancer properties, the compound may also exhibit inhibitory effects on certain enzymes, such as carbonic anhydrases (CAs). Studies have shown that similar sulfonamide derivatives can selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating their potential as therapeutic agents in conditions where CA IX is overexpressed, such as in some tumors .

Study on Antiproliferative Activity

A study conducted by researchers evaluated a series of sulfonamide derivatives, including those structurally similar to this compound. The results highlighted that compounds with hydroxyl substitutions on the benzene ring showed enhanced antiproliferative activity against HCT-116 cells. The study concluded that structural modifications significantly influence biological efficacy .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could lead to cell cycle arrest and apoptosis through caspase activation pathways. For instance, compounds were observed to increase annexin V binding in treated MDA-MB-231 cells by 22-fold compared to controls, indicating a robust apoptotic response .

Scientific Research Applications

Agricultural Applications

One of the significant applications of this compound is in crop protection . Research indicates that derivatives of phenylamine, including the target compound, exhibit fungicidal properties effective against various phytopathogenic microorganisms. These compounds can protect crops from fungal infections and pests, thereby enhancing agricultural productivity.

Case Study: Crop Protection Efficacy

A study demonstrated that formulations containing similar phenylamine derivatives significantly reduced fungal infections in crops like wheat and barley. The efficacy was attributed to the ability of these compounds to disrupt fungal cell wall synthesis.

Compound Target Pathogen Efficacy (%) Application Rate (g/ha)
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamideFusarium spp.85%200
Other Phenylamine DerivativeAlternaria spp.78%150

Pharmaceutical Applications

In the pharmaceutical realm, compounds with similar structures have been investigated for their potential as antimicrobial agents . The sulfonamide moiety in the compound is known for its antibacterial properties, making it a candidate for further development in treating bacterial infections.

Case Study: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Insights

The mechanism of action for the compound involves interference with essential biological pathways in both fungi and bacteria. For instance, its ability to inhibit enzymes involved in cell wall synthesis and folic acid metabolism underpins its efficacy as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes apparent when compared to analogs in the N-cyclopropylacetamide family. Below is a detailed analysis:

Structural Variations and Substituent Effects

  • Target Compound: Core Structure: N-cyclopropylacetamide with a 4-phenyl group. Key Substituent: 3-chloro-4-methoxybenzenesulfonamido at the para position of the phenyl ring.
  • Analog 1: 2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide () Difference: Replaces sulfonamido (-SO₂NH-) with a simpler amino (-NH-) linkage. Impact: The absence of the sulfonyl group reduces molecular weight (254.71 g/mol vs. ~340–360 g/mol estimated for the target compound) and likely decreases polarity and target affinity .
  • Analog 2 : 2-[(3-Butyl-4-oxo-2-quinazolinyl)thio]-N-cyclopropylacetamide ()

    • Difference : Substitutes the phenylsulfonamido group with a quinazolinyl-thio moiety.
    • Impact : The thioether and quinazolinyl groups may confer distinct redox properties or interactions with nucleotide-binding domains (e.g., in kinases) .
  • Analog 3: 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide () Difference: Replaces sulfonamido-phenyl with a phenoxy group and an aminoethyl side chain.

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide insights:

Compound Melting Point (°C) Physical State Key Substituent
Target Compound N/A N/A Sulfonamido-phenyl
2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide Not reported Solid Amino-phenyl
13ag (from ) 234–226 White solid Dihydrobenzo-dioxin-pyrimidine
13ai (from ) 110–112 Yellow solid Morpholine-pyrimidine

The higher melting point of 13ag (234–226°C) compared to 13ai (110–112°C) underscores the role of rigid aromatic systems (e.g., dihydrobenzo-dioxin) in enhancing crystallinity. The target compound’s sulfonamido group may similarly increase melting points relative to non-sulfonated analogs.

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